Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide
CAS No.: 85631-92-1
Cat. No.: VC17002024
Molecular Formula: C7H6ClN2NaO2
Molecular Weight: 208.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85631-92-1 |
|---|---|
| Molecular Formula | C7H6ClN2NaO2 |
| Molecular Weight | 208.58 g/mol |
| IUPAC Name | sodium;(5-chloro-2-methoxyphenyl)-nitrosoazanide |
| Standard InChI | InChI=1S/C7H7ClN2O2.Na/c1-12-7-3-2-5(8)4-6(7)9-10-11;/h2-4H,1H3,(H,9,11);/q;+1/p-1 |
| Standard InChI Key | DVOYCPJKYTWBFN-UHFFFAOYSA-M |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)[N-]N=O.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide belongs to the nitrosamide class, featuring a benzene ring substituted with methoxy (–OCH₃) and chloro (–Cl) groups at the 2- and 5-positions, respectively. The nitroso group (–N=O) is bonded to the amine nitrogen, with sodium acting as the counterion. The molecular formula is C₇H₆ClN₂NaO₂, yielding a molecular weight of 208.58 g/mol.
The IUPAC name, sodium;(5-chloro-2-methoxyphenyl)-nitrosoazanide, reflects its substituent arrangement and ionic nature. X-ray crystallography data, though currently unavailable, would likely reveal planarity in the aromatic system and a tetrahedral geometry around the sodium ion. The nitroso group’s resonance stabilization contributes to the compound’s stability under controlled conditions, though thermal decomposition risks exist.
Physicochemical Properties
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of Sodium 5-Chloro-2-Methoxyphenyl-N-Nitrosoamide
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₆ClN₂NaO₂ |
| Molecular Weight | 208.58 g/mol |
| Solubility | Soluble in water, DMSO, polar organics |
| Stability | Degrades upon heating; reacts with acids |
| Spectral Data (UV-Vis) | λ_max ≈ 270 nm (aromatic π→π* transitions) |
The compound’s solubility profile enables formulation in aqueous and organic matrices, though its reactivity with nucleophiles like amines necessitates inert storage conditions. Differential scanning calorimetry would likely show exothermic decomposition above 150°C, consistent with nitroso compounds’ thermal instability .
Synthesis and Industrial Production
Synthetic Pathways
Biological Activities and Mechanistic Insights
Antimicrobial Properties
In vitro studies (unpublished data cited in) demonstrate bacteriostatic activity against Gram-positive Staphylococcus aureus (MIC = 32 µg/mL) and Gram-negative Escherichia coli (MIC = 64 µg/mL). The nitroso group’s electrophilic nature likely disrupts bacterial DNA via alkylation of guanine residues, akin to classical nitrosoureas . However, resistance development through SOS response activation remains a concern.
| Hazard | Precautionary Measure |
|---|---|
| Inhalation Exposure | Use fume hoods with HEPA filtration |
| Dermal Contact | Wear nitrile gloves; avoid latex |
| Spill Management | Absorb with vermiculite; neutralize with |
| 10% ascorbic acid solution |
Applications and Future Directions
Pharmaceutical Development
Ongoing research explores its utility as:
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Radiosensitizer: Enhancing tumor oxygenation via vasodilation.
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Antiparasitic Agent: Leishmanicidal activity observed in Leishmania donovani promastigotes.
Material Science Applications
The nitroso group’s redox activity enables use in:
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Conductive Polymers: As dopant for polyaniline-based semiconductors.
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Coordination Chemistry: Ligand for transition metal catalysts in cross-coupling reactions.
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